Cas no 99-66-1 (Valproic acid)
Valproic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Propylpentanoic acid
- Dipropylacetic acid
- 2,2-Di-n-propylacetic acid
- 2-Propylvaleric Acid
- Valproic acid
- Valproic acid solution
- [14C]-Valproic acid
- [3H]-Valproic acid
- 2,2-BIS(TRIFLUOROMETHYL)PROPIONIC ACID
- 2-propyl-pentanoic acid
- Convulex
- Depakene
- Depakine
- di-n-propyl-acetic acid
- Ergenyl
- Mylproin
- sodium valproate
- Valproate
- VPA
- Valproic acid for system suitability
-
- MDL: MFCD00002672
- Inchi: 1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
- InChI Key: NIJJYAXOARWZEE-UHFFFAOYSA-N
- SMILES: CCCC(CCC)C(O)=O
- BRN: 1750447
Computed Properties
- Exact Mass: 144.11500
- Monoisotopic Mass: 144.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 93.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.9 g/mL at 25 °C(lit.)
- Melting Point: -21.25°C (estimate)
- Boiling Point: 220 °C(lit.)
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Refractive Index: n20/D 1.425(lit.)
- Solubility: H2O: slightly soluble
- Water Partition Coefficient: Slightly soluble
- PSA: 37.30000
- LogP: 2.28740
- Merck: 9913
- pka: 4.6(at 25℃)
- Color/Form: 1.0 mg/mL in methanol
- Solubility: Very slightly soluble in water.
Valproic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302;H315;H319;H335;H360
- Warning Statement: P201;P280;P301;P312;P330;P305;P351;P338;P308;P313
- Hazardous Material transportation number:UN 1230 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: S26-S45-S36/37-S16
- RTECS:YV7875000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Toxicity:LD50 orally in rats: 670 mg/kg (Jenner)
- Explosive Limit:1%(V)
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:8
- Packing Group:III
- Risk Phrases:R22; R36/37/38
Valproic acid Customs Data
- HS CODE:2915600000
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Valproic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7090-5g |
Valproic acid |
99-66-1 | 98% | 5g |
¥693.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7090-10g |
Valproic acid |
99-66-1 | 98% | 10g |
¥964.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7064-500 mg |
Valproic Acid |
99-66-1 | 99.00% | 500MG |
¥350.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7064-1 g |
Valproic Acid |
99-66-1 | 99.00% | 1g |
¥440.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7064-1 mL * 10 mM (in DMSO) |
Valproic Acid |
99-66-1 | 99.00% | 1 mL * 10 mM (in DMSO) |
¥485.00 | 2022-04-26 | |
| MedChemExpress | HY-10585-10mM*1mLinDMSO |
Valproic acid |
99-66-1 | ≥98.0% | 10mM*1mLinDMSO |
¥500 | 2021-09-10 | |
| MedChemExpress | HY-10585-500mg |
Valproic acid |
99-66-1 | 99.19% | 500mg |
¥350 | 2025-04-16 | |
| MedChemExpress | HY-10585-1g |
Valproic acid |
99-66-1 | 99.19% | 1g |
¥450 | 2025-04-16 | |
| MedChemExpress | HY-10585-5g |
Valproic acid |
99-66-1 | 99.19% | 5g |
¥800 | 2025-04-16 | |
| MedChemExpress | HY-10585-25g |
Valproic acid |
99-66-1 | 99.19% | 25g |
¥1000 | 2025-04-16 |
Valproic acid Suppliers
Valproic acid Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Valproic acid
Valproic Acid (CAS No. 99-66-1): A Comprehensive Overview of Properties, Applications, and Market Trends
Valproic acid (CAS No. 99-66-1), also known as 2-propylpentanoic acid, is a branched-chain fatty acid with significant pharmacological importance. This compound has been extensively studied for its unique chemical properties and wide-ranging therapeutic applications. As one of the most prescribed antiepileptic drugs worldwide, valproic acid uses extend beyond neurology to include psychiatric and other medical applications.
The molecular structure of valproic acid features a carboxyl group attached to a branched hydrocarbon chain, giving it both lipophilic and acidic characteristics. This structure contributes to its excellent blood-brain barrier penetration, making it particularly effective for central nervous system disorders. Current research trends focus on exploring its epigenetic modulation effects, especially its role as a histone deacetylase inhibitor, which has opened new avenues in cancer research and neurodegenerative disease treatment.
In clinical settings, valproic acid dosage forms include tablets, capsules, syrups, and injectable solutions. The compound's mechanism of action involves multiple pathways, including enhancement of GABAergic transmission, modulation of voltage-gated sodium channels, and inhibition of histone deacetylases. These multifaceted effects make it valuable for treating epilepsy, bipolar disorder, and migraine prophylaxis. Recent studies have also investigated its potential in autism spectrum disorders and neuropathic pain management.
The pharmaceutical market for valproic acid preparations continues to evolve, with growing interest in extended-release formulations that improve patient compliance and reduce side effects. Manufacturers are developing innovative drug delivery systems to enhance the compound's bioavailability and minimize its hepatic metabolism. Current valproic acid price trends reflect its status as an essential medicine, with generic versions maintaining affordability while brand-name products incorporate advanced formulation technologies.
Quality control of valproic acid API (active pharmaceutical ingredient) follows strict pharmacopeial standards, with emphasis on purity, stability, and impurity profiling. Analytical methods such as HPLC analysis of valproic acid and spectroscopic characterization ensure batch-to-batch consistency. The synthesis of 99-66-1 CAS registered valproic acid involves carefully controlled organic reactions to achieve the desired stereochemistry and minimize byproducts.
Recent advancements in valproic acid research explore its potential in neuroprotection and cognitive enhancement. Studies suggest it may influence neurogenesis and synaptic plasticity, sparking interest in its application for Alzheimer's disease and traumatic brain injury. However, researchers continue to investigate its teratogenic risks, particularly concerning neural tube defects in prenatal exposure, leading to improved risk mitigation strategies in clinical practice.
The global valproic acid market shows steady growth, driven by increasing prevalence of neurological disorders and expanding off-label applications. Pharmaceutical companies are investing in novel derivatives of valproic acid that retain therapeutic efficacy while reducing adverse effects. Environmental considerations have also prompted development of green chemistry approaches for its synthesis, minimizing waste and energy consumption.
From a clinical pharmacology perspective, valproic acid pharmacokinetics demonstrate complex concentration-dependent protein binding and extensive metabolism primarily via glucuronidation and β-oxidation. Understanding drug interactions with valproic acid remains crucial, particularly concerning enzyme-inducing antiepileptics and certain antidepressants. Therapeutic drug monitoring helps optimize valproate serum levels for individual patients, balancing efficacy against potential side effects.
Emerging applications of valproic acid derivatives include their investigation as antiviral agents and in combination therapies for various cancers. The compound's ability to modulate gene expression patterns continues to attract research attention, particularly in personalized medicine approaches. Ongoing clinical trials examine its potential in rare genetic disorders where epigenetic modulation may provide therapeutic benefits.
In formulation science, efforts to improve valproic acid stability focus on protecting the compound from hydrolytic degradation and photoinstability. Novel encapsulation technologies and co-crystal formation approaches aim to enhance its physicochemical properties. These advancements address common challenges in valproic acid storage conditions and shelf life extension, benefiting both manufacturers and end-users.
As regulatory agencies worldwide maintain vigilance on valproic acid safety, prescribing guidelines continue to evolve. Recent updates emphasize careful benefit-risk assessment, particularly for women of childbearing potential. Patient education initiatives highlight valproic acid side effects monitoring and the importance of regular liver function tests during long-term therapy.
The future of valproic acid therapeutics lies in targeted delivery systems and precision medicine applications. Research into biomarker-guided dosing and pharmacogenomic predictors of response aims to maximize therapeutic outcomes while minimizing adverse reactions. With its unique multifunctional pharmacology and expanding therapeutic potential, valproic acid (CAS No. 99-66-1) remains a fascinating subject of ongoing pharmaceutical innovation and clinical investigation.
99-66-1 (Valproic acid) Related Products
- 204259-74-5(VALPROIC ACID (1,2,3,3'-13C4, 99%))
- 19480-29-6(2-BUTYLNONANOIC ACID)
- 7203-78-3(4-ethyl-2-methyloctanoic acid)
- 53593-97-8(2-Hexyltetradecanoic acid)
- 2300178-73-6(2-METHYLGLUTARIC ACID (CHEMICAL PURITY 95%) (4,5-13C2, 98%) 1 MG/ML IN METHANOL)
- 1538971-97-9(2,5-dimethyloctanoic acid)
- 123790-07-8(2-propyl decanoic acid)
- 296254-18-7(Pentanoic acid, 3-methyl-2-propyl-)
- 103212-65-3(Tridecanoic acid, 2-undecyl-)
- 145395-64-8(2-(Ethyl-d5)hexanoic Acid)